molecular formula C18H19N7 B2419565 3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine CAS No. 2380143-77-9

3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine

Cat. No. B2419565
CAS RN: 2380143-77-9
M. Wt: 333.399
InChI Key: VEHOFQQUVKUWQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves a multi-step procedure, including the interaction of appropriate hydrazonoyl chlorides with N-substituted piperazine in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by single-crystal X-ray diffraction . These molecules form infinite H-bonded chains through their amide, amine, and pyrimidine groups .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the interaction of hydrazonoyl chlorides with N-substituted piperazine . Further reactions may be involved, but specific details are not available in the literature.

Mechanism of Action

The mechanism of action of similar compounds involves the inhibition of certain receptors. For example, some compounds have been found to have affinity for D2 and 5-HT2A receptors, which are relevant in the context of antipsychotic drugs .

properties

IUPAC Name

3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7/c1-14-4-9-20-18(21-14)25-12-10-24(11-13-25)17-3-2-16(22-23-17)15-5-7-19-8-6-15/h2-9H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHOFQQUVKUWQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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